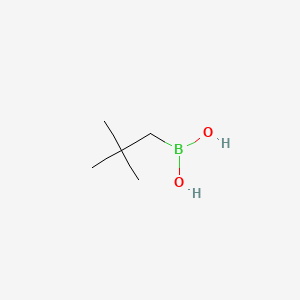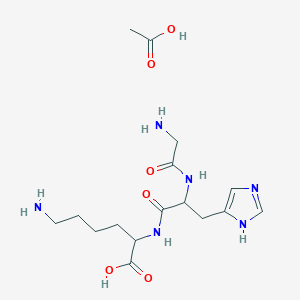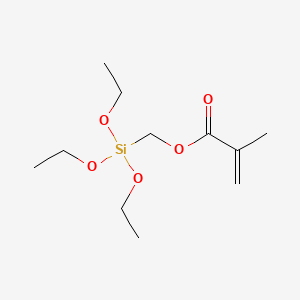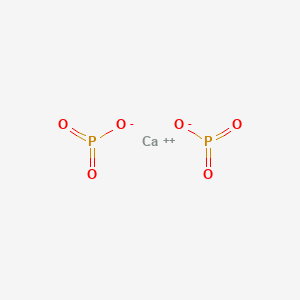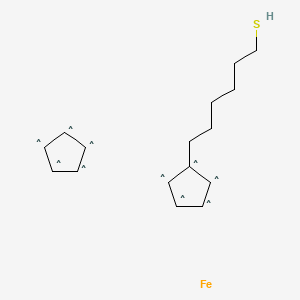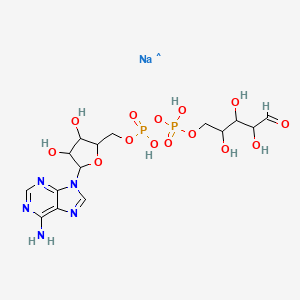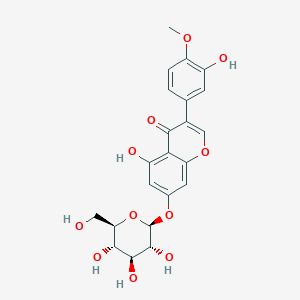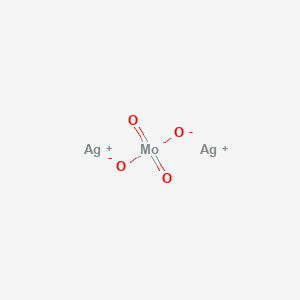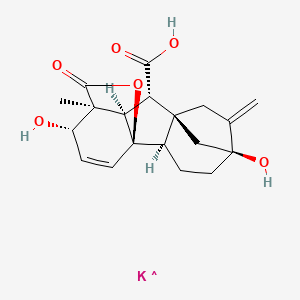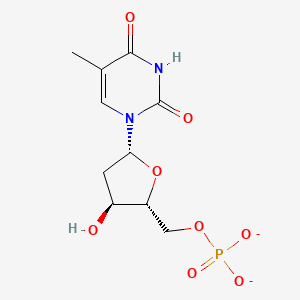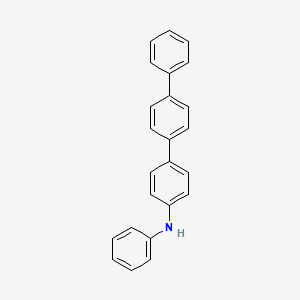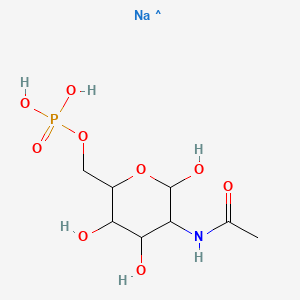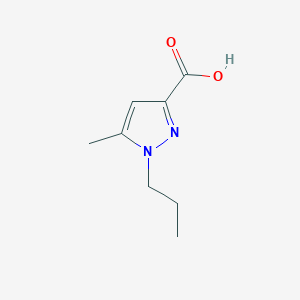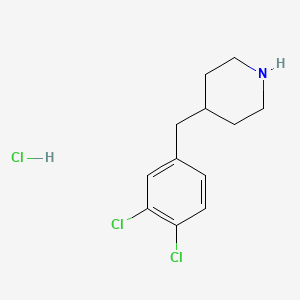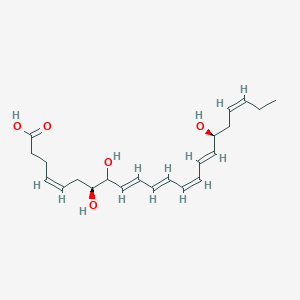
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is a specialized lipid molecule belonging to the class of resolvins, which are derived from omega-3 fatty acids. Resolvins play a crucial role in resolving inflammation and promoting tissue healing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the enzymatic or chemical conversion of docosahexaenoic acid (DHA). Enzymatic methods typically involve the use of specific enzymes like aspirin-treated cyclooxygenase (COX) or lipoxygenase (LOX) to convert DHA into resolvins.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process requires the use of purified enzymes, controlled temperatures, and specific pH levels to ensure the efficient conversion of DHA to the desired resolvin.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, primarily mediated by enzymes like COX and LOX.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at various positions on the fatty acid chain.
Common Reagents and Conditions:
Enzymes: COX, LOX
Reagents: Oxygen, hydrogen peroxide
Conditions: Controlled temperature, specific pH levels
Major Products Formed:
Other resolvins and related lipid mediators
Oxidized derivatives of the compound
Scientific Research Applications
Chemistry: In chemistry, this compound is used to study lipid signaling pathways and the role of resolvins in inflammation resolution.
Biology: In biological research, it is used to investigate the mechanisms of inflammation and tissue repair. It has been shown to modulate immune responses and promote healing.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.
Industry: In the industry, it is used in the development of anti-inflammatory drugs and supplements.
Mechanism of Action
The compound exerts its effects by binding to specific receptors on immune cells, such as G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. The molecular targets include GPCRs and other signaling molecules involved in the inflammatory response.
Comparison with Similar Compounds
Resolvin E1
Resolvin D2
Resolvin D3
Uniqueness: (4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is unique in its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent anti-inflammatory properties. Compared to other resolvins, it has a distinct pattern of double bonds and hydroxyl groups that influence its biological activity.
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20?,21-/m0/s1 |
InChI Key |
OIWTWACQMDFHJG-NJIQAZPPSA-N |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\C([C@H](C/C=C\CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


